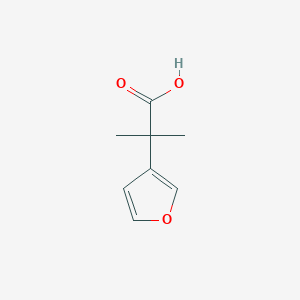

2-(Furan-3-yl)-2-methylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Furan-3-yl)-2-methylpropanoic acid is an organic compound characterized by a furan ring attached to a propanoic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-2-methylpropanoic acid typically involves the reaction of furan derivatives with appropriate reagents. One common method starts with the furan-3-carboxylic acid, which undergoes a series of reactions including lithiation, functionalization, and cross-coupling to introduce the desired substituents . The reaction conditions often involve the use of organolithium reagents and transition metal catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of carbohydrate-derived furfurals as starting materials. These furfurals can be converted into the target compound through catalytic processes that include oxidation, esterification, and hydrogenation . The use of sustainable and renewable feedstocks is emphasized to reduce environmental impact and improve process efficiency.

化学反応の分析

Types of Reactions

2-(Furan-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furoic acid derivatives.

Reduction: The olefinic group in the furan ring can be selectively reduced using catalytic hydrogenation.

Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as palladium on carbon (Pd/C) for hydrogenation.

Electrophiles: Such as halogens or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include furoic acid derivatives, reduced furan compounds, and various substituted furan derivatives .

科学的研究の応用

Common Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | The furan ring can be oxidized to form furoic acid derivatives. |

| Reduction | Selective reduction of the olefinic group in the furan ring using hydrogenation. |

| Substitution | Electrophilic substitution introduces different functional groups into the furan ring. |

Chemistry

In the field of chemistry, 2-(Furan-3-yl)-2-methylpropanoic acid serves as a building block for synthesizing more complex organic molecules. Its structural features allow chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

Research has indicated potential biological activities associated with this compound. Studies have investigated its interactions with biomolecules, suggesting possible roles in modulating biological pathways. For instance, compounds derived from this acid have shown antimicrobial properties against various pathogens .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties . It has been suggested as a precursor for drug development due to its ability to interact with specific molecular targets involved in disease processes. Preliminary studies have indicated its potential utility in treating conditions such as inflammation and infection.

Industry

The industrial applications of this compound include its use in the production of polymers , resins , and other industrial chemicals. Its chemical stability and reactivity make it a valuable component in various manufacturing processes.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compounds were tested for their effectiveness in inhibiting bacterial growth, showing promising results that warrant further investigation into their potential as antimicrobial agents .

- Anti-inflammatory Properties : In another study focusing on anti-inflammatory effects, derivatives of this compound were evaluated using in vivo models. Results indicated a notable reduction in inflammation markers compared to standard treatments, suggesting that these derivatives could serve as effective anti-inflammatory agents.

作用機序

The mechanism of action of 2-(Furan-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Furfural: A related compound with a furan ring and an aldehyde group.

Furoic acid: An oxidized derivative of furan with a carboxylic acid group.

2-Methylfuran: A furan derivative with a methyl group at the 2-position

Uniqueness

2-(Furan-3-yl)-2-methylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

生物活性

2-(Furan-3-yl)-2-methylpropanoic acid is an organic compound characterized by a furan ring connected to a propanoic acid moiety. Its molecular formula is C₈H₁₀O₃, and it has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The structural uniqueness of this compound allows it to participate in diverse chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions can lead to the formation of various derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against several pathogens:

| Pathogen | Activity | Concentration Tested |

|---|---|---|

| Candida albicans | Inhibition of growth | 64 µg/mL |

| Escherichia coli | Suppression of bacterial growth | 64 µg/mL |

| Staphylococcus aureus | Inhibition of growth | 64 µg/mL |

These results suggest that the compound may interact with bacterial cell walls or metabolic pathways, leading to cell death or growth inhibition .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The furan ring's ability to form reactive intermediates plays a crucial role in these interactions, influencing various biochemical pathways. For instance, studies indicate that similar compounds can bind to receptors involved in inflammatory responses and microbial resistance.

Study on Antimicrobial Properties

A notable study investigated the antimicrobial efficacy of furan derivatives, including this compound. The researchers conducted a series of assays to evaluate the compound's effectiveness against common pathogens. The findings confirmed its potential as an antimicrobial agent, particularly against Candida albicans, E. coli, and S. aureus. The study emphasized the need for further exploration into the compound's structure-activity relationship (SAR) to optimize its efficacy .

Toxicological Assessments

In addition to its antimicrobial properties, toxicological studies have assessed the safety profile of this compound when used as a flavoring agent in food products. These studies included absorption, distribution, metabolism, and excretion (ADME) assessments, ensuring that the compound does not pose risks to consumers or the environment.

Applications

The versatile nature of this compound extends beyond antimicrobial applications:

特性

IUPAC Name |

2-(furan-3-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHCLBWSZGUQQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=COC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。